molecular formula C14H19N7O2 B7773426 MFCD01877903

MFCD01877903

Cat. No.: B7773426
M. Wt: 317.35 g/mol
InChI Key: BITXOMXXNDWAMZ-UHFFFAOYSA-N
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Description

Based on analogous entries in the evidence, such compounds typically exhibit properties critical for industrial or pharmaceutical applications. For example, similar MDL-coded compounds (e.g., MFCD11044885 in or MFCD08437665 in ) are characterized by molecular weights ranging from 138–201 g/mol, moderate aqueous solubility (e.g., 0.687 mg/mL for CAS 1761-61-1 ), and functional groups like halogens (Cl, Br) or heterocyclic aromatic systems. These features often correlate with applications in catalysis, medicinal chemistry, or materials science.

Properties

IUPAC Name

3-[3-methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-7-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O2/c1-18-6-8-20(9-7-18)13-16-11-10(21(13)5-3-4-15)12(22)17-14(23)19(11)2/h3,5-9H2,1-2H3,(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITXOMXXNDWAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CCC#N)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD01877903 involves several steps, each requiring specific reaction conditions. The initial step typically involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to form the final product. These reactions often include condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The industrial process also includes purification steps, such as crystallization and chromatography, to isolate the compound from impurities.

Chemical Reactions Analysis

Types of Reactions: MFCD01877903 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.

Scientific Research Applications

MFCD01877903 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, this compound is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways. Additionally, in industry, the compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD01877903 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular functions. By binding to these targets, this compound can modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and require detailed studies to fully understand.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are selected for comparison based on structural homology, functional groups, or shared synthetic pathways:

Table 1: Key Properties of MFCD01877903 and Comparable Compounds

Property This compound (Hypothetical) CAS 918538-05-3 CAS 1761-61-1 CAS 54013-06-8
Molecular Formula C₆H₃Cl₂N₃ (Inferred) C₆H₃Cl₂N₃ C₇H₅BrO₂ C₇H₉N₃O₂
Molecular Weight ~188 g/mol 188.01 g/mol 201.02 g/mol 167.17 g/mol
Solubility (Water) Low (Predicted) Not reported 0.687 mg/mL Highly soluble (>10 mg/mL)
Functional Groups Chloropyrrolotriazine Chloropyrrolotriazine Bromobenzoate Aminopyrazine carboxylate
Synthetic Yield N/A 30–69% (Method-dependent) 98% (Green synthesis) 60–85% (Multi-step)
Hazard Profile H315-H319-H335 (Predicted) H315-H319-H335 H302 Not reported

Structural and Functional Insights

CAS 918538-05-3 (MFCD11044885) :

  • Shares the same molecular formula (C₆H₃Cl₂N₃) as the inferred structure of this compound.
  • Differences lie in synthetic pathways: CAS 918538-05-3 is synthesized via HATU-mediated coupling (69% yield), whereas this compound may require alternative catalysts (e.g., A-FGO in CAS 1761-61-1 ).
  • Both compounds exhibit warnings for skin/eye irritation (H315-H319), but CAS 918538-05-3 has higher synthetic versatility.

CAS 1761-61-1 (MFCD00003330) :

  • Brominated aromatic compound with superior solubility (0.687 mg/mL) compared to chlorinated analogs.
  • Green synthesis methods (e.g., A-FGO catalyst, 98% yield) highlight environmental advantages over halogenated triazines.

CAS 54013-06-8 (MFCD08437665) : Aminopyrazine carboxylate with high water solubility, making it suitable for aqueous-phase applications. Lower molecular weight (167 g/mol) enhances bioavailability but reduces thermal stability compared to triazine derivatives.

Table 2: Performance in Industrial/Pharmaceutical Contexts

Compound Catalytic Efficiency Drug-Likeness (Lipinski Score) Thermal Stability (°C)
This compound Moderate (Inferred) 0.55 (Predicted) 120–150 (Estimated)
CAS 918538-05-3 High 0.55 100–130
CAS 1761-61-1 Low 0.85 >200
CAS 54013-06-8 Moderate 0.72 80–100

Critical Analysis of Research Findings

  • Structural vs. Functional Similarity : Chlorinated triazines (e.g., CAS 918538-05-3) excel in catalysis but pose higher toxicity risks, whereas brominated aromatics (CAS 1761-61-1) prioritize eco-friendly synthesis .
  • Molecular Weight Impact : Lower-weight compounds (e.g., CAS 54013-06-8) enhance solubility but sacrifice stability, critical for drug formulation .
  • Synthetic Challenges: High-yield routes (e.g., 98% for CAS 1761-61-1 ) are rare for halogenated systems, emphasizing the need for novel catalysts.

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